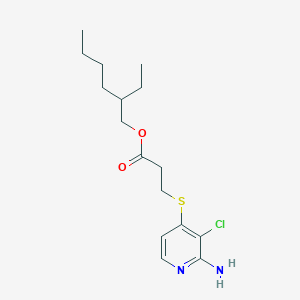

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with the molecular formula C16H25ClN2O2S and a molecular weight of 344.8999. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, linked via a thioether bond to a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate typically involves the following steps:

Formation of the Thioether Linkage: The starting material, 2-amino-3-chloropyridine, is reacted with 3-mercaptopropanoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the thioether bond.

Esterification: The resulting product is then esterified with 2-ethylhexanol under acidic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thioether group in 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

Amino Derivatives: Formed from the reduction of nitro groups.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with the molecular formula C16H25ClN2O2S and a molecular weight of approximately 344.9 g/mol . It features a thioether linkage, connecting a 2-amino-3-chloropyridine moiety to a propanoate ester derived from 2-ethylhexanol. It is categorized as a carboxylic ester and is notable for its potential biological activities, particularly in pharmaceutical applications related to protein tyrosine phosphatase inhibition.

Scientific Research Applications

The primary application of this compound lies in medicinal chemistry, particularly as a potential drug candidate for treating cancers associated with SHP2 activity. Additionally, it may have applications in biochemical research for studying signaling pathways and enzyme interactions.

SHP2 Inhibition

- The compound has been identified as an inhibitor of SHP2 (Src Homology 2 domain-containing phosphatase 2), which plays a crucial role in various signaling pathways linked to cancer and other diseases.

- Inhibition of SHP2 activity can lead to decreased cellular proliferation and survival in certain cancer cell lines, making this compound a candidate for further investigation as a therapeutic agent against cancers where SHP2 is implicated.

- Interaction studies have shown that compounds like this compound can modulate various biological pathways by inhibiting protein phosphatases such as SHP2.

- These studies often utilize techniques like surface plasmon resonance or fluorescence polarization assays to quantify binding affinities and kinetics. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects in therapeutic applications.

- TNO155, a related compound, is the first allosteric small molecule SHP2 inhibitor to enter clinical studies . TNO155 is an aminopyrimidine that was created by holding the eastern piperazine group constant and probing the SAR of the western aryl ring .

Modulation of Biological Pathways

- This compound can modulate various biological pathways by inhibiting protein phosphatases such as SHP2.

- These studies often utilize techniques like surface plasmon resonance or fluorescence polarization assays to quantify binding affinities and kinetics.

Structural Similarity

Several compounds share structural similarities with this compound, particularly those containing thioether linkages or pyridine derivatives.

| Compound Name | Unique Features |

|---|---|

| 4-Amino-3-chloropyridine | Base structure for thioether formation; lacks ester functionality. |

| Thioether derivatives of pyridine | Varying alkyl chains; potential for different biological activities. |

| Propanoic acid derivatives | Commonly used in pharmaceuticals; may not exhibit specific SHP2 inhibition. |

Mécanisme D'action

The mechanism of action of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethylhexyl 3-mercaptopropanoate: Similar structure but lacks the pyridine ring.

2-Amino-3-chloropyridine: Contains the pyridine ring with amino and chlorine groups but lacks the thioether and ester functionalities.

Uniqueness

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Activité Biologique

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with notable biological activity, particularly as an inhibitor of Src Homology 2 domain-containing phosphatase 2 (SHP2). This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and its ability to modulate various biological pathways. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H25ClN2O2S, with a molecular weight of approximately 344.9 g/mol. The compound features a thioether linkage that connects a chlorinated pyridine moiety to a propanoate ester derived from 2-ethylhexanol. This structural configuration enhances its lipophilicity, potentially improving cell membrane penetration and pharmacokinetics compared to other similar compounds .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H25ClN2O2S |

| Molecular Weight | 344.9 g/mol |

| Purity | >95% |

Inhibition of SHP2

SHP2 is a protein tyrosine phosphatase involved in various signaling pathways related to cell proliferation and survival, particularly in cancer cells. Inhibition of SHP2 by this compound has been shown to lead to decreased cellular proliferation in certain cancer cell lines. This makes the compound a candidate for further investigation as a therapeutic agent against cancers where SHP2 plays a critical role .

The mechanism by which this compound inhibits SHP2 involves binding to the enzyme and preventing its phosphatase activity. Interaction studies have demonstrated that it can modulate various biological pathways by inhibiting protein phosphatases such as SHP2. Techniques such as surface plasmon resonance and fluorescence polarization assays are commonly used to quantify binding affinities and kinetics .

Case Studies and Research Findings

- Antitumor Activity : Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity when used in combination therapies targeting multiple signaling pathways .

- Pharmacokinetic Studies : Studies on similar SHP2 inhibitors have shown promising pharmacokinetic profiles, with rapid absorption and consistent inhibition observed in clinical settings. For instance, TNO155, an investigational SHP2 inhibitor, demonstrated manageable safety and consistent evidence of SHP2 inhibition in patients with advanced solid tumors .

- Molecular Docking Studies : Molecular docking analyses have indicated that this compound interacts effectively with key amino acid residues within the active site of SHP2, suggesting potential for high specificity and efficacy in targeting the enzyme .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds that share structural characteristics.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-chloropyridine | Structure | Base structure for thioether formation; lacks ester functionality. |

| Thioether derivatives of pyridine | Structure | Varying alkyl chains; potential for different biological activities. |

| Propanoic acid derivatives | Structure | Commonly used in pharmaceuticals; may not exhibit specific SHP2 inhibition. |

The unique combination of a chlorinated pyridine moiety and an ethylhexyl ester in this compound may enhance its biological activity compared to other compounds lacking such structural features .

Propriétés

Formule moléculaire |

C16H25ClN2O2S |

|---|---|

Poids moléculaire |

344.9 g/mol |

Nom IUPAC |

2-ethylhexyl 3-(2-amino-3-chloropyridin-4-yl)sulfanylpropanoate |

InChI |

InChI=1S/C16H25ClN2O2S/c1-3-5-6-12(4-2)11-21-14(20)8-10-22-13-7-9-19-16(18)15(13)17/h7,9,12H,3-6,8,10-11H2,1-2H3,(H2,18,19) |

Clé InChI |

TZDIGQNYLANFEA-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)COC(=O)CCSC1=C(C(=NC=C1)N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.